N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamide hydrochloride is a complex organic compound known for its potential therapeutic applications and significant chemical properties. It consists of a benzodiazolylpiperidine scaffold, indicative of a structure that could interact with various biological targets, making it a promising molecule for scientific research.
Preparation Methods
The synthesis of N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamide hydrochloride can be a multistep process involving:
Synthetic Routes
Typically, it begins with the preparation of the benzodiazole core, followed by the construction of the piperidine ring and the subsequent functionalization with hydroxymethyl and acetamide groups.
Reaction Conditions
The reactions may involve controlled temperature, specific solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps. Purification steps like crystallization or chromatography are essential to obtain the final pure compound.
Industrial Production Methods
Scalable methods for industrial production include optimizing the reaction conditions to maximize yield and purity, often employing automated synthesizers and reactors for large-scale synthesis.
Chemical Reactions Analysis
N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamide hydrochloride undergoes several key reactions:
Types of Reactions
It can participate in oxidation, reduction, and substitution reactions. For instance, the hydroxymethyl group can be oxidized to a carboxyl group, or the amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions are common.
Major Products
The major products depend on the specific reaction, such as oxidized derivatives, reduced amines, or substituted piperidine derivatives.
Scientific Research Applications
Chemistry
It serves as a precursor or intermediate in organic synthesis for developing new compounds.
Biology
Its structure suggests potential binding affinity to biological macromolecules, making it useful in studying receptor-ligand interactions.
Medicine
It is being explored for its therapeutic potential, possibly acting as a drug candidate for neurological or psychological disorders.
Industry
Its chemical stability and reactivity make it useful in developing new materials or chemical processes.
Mechanism of Action
The mechanism by which N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamide hydrochloride exerts its effects involves:
Molecular Targets
It can interact with various enzymes or receptors, potentially inhibiting or activating specific pathways.
Pathways Involved
The benzodiazole and piperidine moieties suggest it may influence central nervous system pathways, possibly modulating neurotransmitter release or receptor activity.
Comparison with Similar Compounds
Comparing it with similar compounds:
Uniqueness
Its unique combination of a benzodiazolyl group with a piperidine ring sets it apart, providing distinct reactivity and biological activity.
Similar Compounds
Compounds like benzodiazepines and piperidines are structurally related but differ in their specific functional groups and biological targets.
Properties
CAS No. |
2751603-35-5 |
---|---|
Molecular Formula |
C15H21ClN4O2 |
Molecular Weight |
324.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.